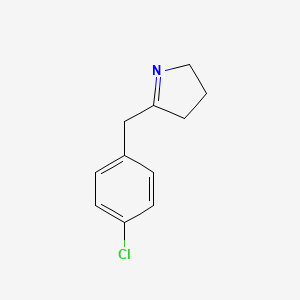

2-(4-Chlorobenzyl)-1-pyrroline

Cat. No. B8371964

M. Wt: 193.67 g/mol

InChI Key: LMFPZECRFHSNDT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06936632B2

Procedure details

Magnesium turnings (4.04 g, 168 mmol) are introduced into diethyl ether abs. (10 ml), and the formation of the Grignard reagent is started with a crystal of iodine and 4-chlorobenzyl chloride (2.2 ml, 2.7 g, 16.8 mmol). The remaining amount of 4-chlorobenzyl chloride (19 ml, 24 g, 148.7 mmol), dissolved in diethyl ether abs. (150 ml), is added dropwise (45 min) such that the mixture boils vigorously. After addition is complete, the mixture is refluxed by heating for a further 1.5 h. A solution of 4-chlorobutyronitrile (16.6 g, 160 mmol) in diethyl ether abs. (150 ml) is added dropwise to the solution of the 4-chlorobenzyl Grignard reagent prepared in this way (45 min), the mixture is stirred for a further 45 min after the addition, toluene abs. (200 ml) is added and diethyl ether is distilled off over a bridge until a temperature of 95° C. is reached in the bottom (2.5 h). The mixture is cooled in an ice bath and dil. HCl (10%) is added at 25-30° C. until a pH of 2-3 is reached in the depositing aqueous phase. The toluene/ether phase is separated and extracted 3 times with HCl (10%, 150 ml). The collected HCl phase is washed again with toluene (100 ml) and then rendered alkaline (pH 9-10) with NaOH (32%). The depositing oily pyrroline phase is taken up in diethyl ether (300 ml), dried over K2CO3 and concentrated. The concentrated ether phase (to 50%-55% product content) is used without further purification.

[Compound]

Name

Grignard reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

4-chlorobenzyl Grignard reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[Mg].II.[Cl:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9]Cl)=[CH:7][CH:6]=1.Cl[CH2:14][CH2:15][CH2:16][C:17]#[N:18]>C(OCC)C.C1(C)C=CC=CC=1>[Cl:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][C:17]2[CH2:16][CH2:15][CH2:14][N:18]=2)=[CH:7][CH:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

4.04 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Three

[Compound]

|

Name

|

Grignard reagent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Five

|

Name

|

|

|

Quantity

|

2.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(CCl)C=C1

|

Step Six

|

Name

|

|

|

Quantity

|

19 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(CCl)C=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Seven

|

Name

|

|

|

Quantity

|

16.6 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCCC#N

|

Step Eight

[Compound]

|

Name

|

4-chlorobenzyl Grignard reagent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred for a further 45 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(150 ml), is added dropwise (45 min) such that the mixture

|

|

Duration

|

45 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is refluxed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating for a further 1.5 h

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared in this way (45 min)

|

|

Duration

|

45 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(200 ml) is added

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

diethyl ether is distilled off over a bridge until a temperature of 95° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is reached in the bottom (2.5 h)

|

|

Duration

|

2.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is cooled in an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dil. HCl (10%) is added at 25-30° C. until a pH of 2-3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The toluene/ether phase is separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted 3 times with HCl (10%, 150 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The collected HCl phase is washed again with toluene (100 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over K2CO3

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The concentrated ether phase (to 50%-55% product content) is used without further purification

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=CC=C(CC2=NCCC2)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |